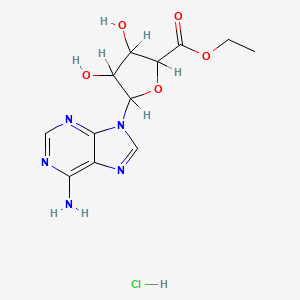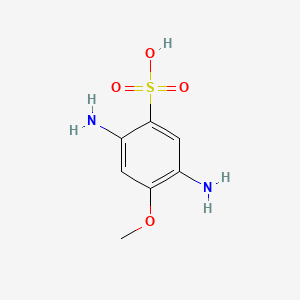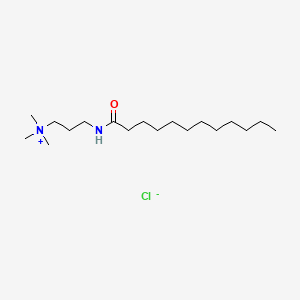
Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride
描述
Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride is a synthetic compound that features a purine base (adenine) linked to a modified ribose sugar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-aminopurine (adenine), is synthesized through a series of reactions starting from simpler precursors like formamide.
Glycosylation: The adenine is then glycosylated with a protected ribose derivative under acidic conditions to form a nucleoside.
Esterification: The nucleoside is esterified with ethyl chloroformate to introduce the ethyl ester group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques like crystallization and chromatography for purification.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.
Reduction: Reduction reactions can target the purine ring, potentially modifying its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and halides.
Major Products
Oxidation: Leads to the formation of ketones or aldehydes.
Reduction: Results in the formation of reduced purine derivatives.
Substitution: Produces various substituted purine analogs.
科学研究应用
Chemistry
Synthesis of Nucleoside Analogues: Used as intermediates in the synthesis of other nucleoside analogues.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleophilic substitution and other reactions involving purines.
Biology
Antiviral Research: Investigated for its potential to inhibit viral replication by mimicking natural nucleosides.
Enzyme Inhibition Studies: Used to study the inhibition of enzymes like reverse transcriptase and DNA polymerase.
Medicine
Anticancer Research: Explored for its ability to interfere with DNA synthesis in cancer cells.
Drug Development: Serves as a lead compound for the development of new therapeutic agents.
Industry
Pharmaceutical Manufacturing: Utilized in the production of antiviral and anticancer drugs.
Biotechnology: Employed in the synthesis of modified nucleotides for various biotechnological applications.
作用机制
The compound exerts its effects primarily by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase. By incorporating into the growing nucleic acid chain, it causes chain termination or faulty replication, leading to the inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
Adefovir: Another adenine derivative used as an antiviral agent.
Tenofovir: A nucleotide analogue with similar antiviral properties.
Vidarabine: An adenine arabinoside used in antiviral therapy.
Uniqueness
Ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate hydrochloride is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other nucleoside analogues. Its dual hydroxyl groups on the ribose moiety provide additional sites for chemical modification, potentially leading to improved therapeutic properties.
属性
IUPAC Name |
ethyl 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5.ClH/c1-2-21-12(20)8-6(18)7(19)11(22-8)17-4-16-5-9(13)14-3-15-10(5)17;/h3-4,6-8,11,18-19H,2H2,1H3,(H2,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKBPIFLBGJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964901 | |
| Record name | 9-(5-Ethylpentofuranosyluronosyl)-9H-purin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50663-70-2 | |
| Record name | NSC161519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-Ethylpentofuranosyluronosyl)-9H-purin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-(6-amino-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane](/img/structure/B1622155.png)











